A Comprehensive Technical Guide to Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
A Comprehensive Technical Guide to Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
CAS Number: 102520-97-8
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides an in-depth overview of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, a key intermediate in organic synthesis and pharmaceutical development. This document consolidates critical data including its physicochemical properties, spectroscopic information, and detailed experimental protocols for its synthesis and deprotection. Furthermore, it explores the broader significance of the carbamate functional group in modern drug design, contextualizing the utility of this specific molecule. Visualizations of key chemical transformations and conceptual frameworks are provided to facilitate a deeper understanding of its application.
Introduction
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate, also known by its synonym N-Boc-2-amino-2-methyl-1-propanol, is a valuable carbamate-protected amino alcohol.[1] Its bifunctional nature, possessing both a hydroxyl group and a stable, yet readily cleavable, tert-butyloxycarbonyl (Boc) protected amine, makes it a crucial building block (synthon) for the synthesis of complex organic molecules.[2] The Boc protecting group is renowned for its stability in basic conditions and its selective removal under mild acidic conditions, which is fundamental to multi-step synthetic strategies.[1] This compound is particularly relevant in medicinal chemistry, where it serves as a precursor for introducing the 1,2-amino alcohol motif into target structures—a functional group present in numerous bioactive natural products and active pharmaceutical ingredients (APIs).[1]
Physicochemical and Spectroscopic Data
The fundamental properties of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate are summarized below. This data is essential for its handling, characterization, and application in synthetic protocols.
General Properties
| Property | Value | Reference(s) |
| CAS Number | 102520-97-8 | [1] |
| Molecular Formula | C₉H₁₉NO₃ | [1] |
| Molecular Weight | 189.25 g/mol | [1][3] |
| IUPAC Name | tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | [3] |
| Appearance | Solid at room temperature | [1] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 57-62 °C | [1][4] |
| Boiling Point | 286.5 ± 23.0 °C at 760 mmHg | [4] |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in methanol and other organic solvents. | [4] |
Spectroscopic Data
While a definitive, consolidated spectrum is not publicly available, typical spectroscopic characteristics can be inferred from data on closely related carbamates and general chemical principles.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methyl protons (singlet), methylene protons adjacent to the hydroxyl group, and the NH proton of the carbamate. |
| ¹³C NMR | Resonances for the quaternary carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the carbons of the 2-methylpropan-1-ol backbone. |
| FTIR (cm⁻¹) | Characteristic peaks for O-H stretching (broad, ~3300-3500 cm⁻¹), N-H stretching (~3300 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), and a strong C=O stretching of the carbamate group (~1680-1700 cm⁻¹). |
| Mass Spec. | The molecular ion peak [M]+ or protonated molecule [M+H]+ would be expected, along with fragmentation patterns corresponding to the loss of the Boc group or other substructures. |
Role in Drug Development and Design
While tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate is not an active pharmaceutical ingredient itself, its structural components are highly relevant in drug design. The carbamate linkage is a key structural motif in many approved drugs.[5]
The carbamate group is often used as a bioisostere for the amide bond in peptidomimetics.[4] Its advantages include:
-
Increased Stability: Carbamates generally exhibit greater resistance to chemical and enzymatic hydrolysis compared to esters and some amides.[4][5]
-
Improved Pharmacokinetics: By modifying substituents on the carbamate, it is possible to modulate properties like cell membrane permeability and metabolic stability.[1][5]
-
Prodrug Strategy: The carbamate functional group can be used to mask a hydroxyl or amine group on a parent drug. This prodrug can then be metabolized in the body to release the active agent, which can improve solubility, delay first-pass metabolism, or enhance bioavailability.[4]
This specific compound, with its protected amine and free hydroxyl group, is an ideal starting material for synthesizing chiral drugs where these functionalities are required for biological activity or further chemical modification.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and subsequent deprotection of tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.
Synthesis of Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
This protocol describes the protection of the amino group of 2-amino-2-methyl-1-propanol using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-amino-2-methyl-1-propanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or another suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in anhydrous THF.
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.
-
Addition of Base: Add triethylamine (1.1 eq) to the cooled solution.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at or below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product further by column chromatography on silica gel or by recrystallization.
-
Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to yield the free amine, a common subsequent step in a synthetic sequence.
Materials:
-
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (5-10 eq) or an equivalent amount of 4M HCl in dioxane dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Carefully concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable solvent and carefully neutralize with a saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers, dry over a drying agent, filter, and concentrate to yield the deprotected product, 2-amino-2-methyl-1-propanol, often as a salt which may require further neutralization.
-
Safety and Handling
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate should be handled with appropriate laboratory safety measures.[4] It is reported to be an irritant to the eyes, skin, and respiratory tract.[3][4] It is also a deliquescent compound, meaning it has a tendency to absorb moisture from the air, and should therefore be stored in a cool, dry place away from humid air.[4] Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn during handling.[4]
Conclusion
Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate (CAS: 102520-97-8) is a synthetically versatile intermediate with significant applications in pharmaceutical and organic chemistry. Its value is derived from the stable yet selectively removable Boc-protecting group, which facilitates complex molecular construction. This guide has provided a consolidated resource of its key properties, detailed experimental procedures, and an overview of its relevance within the broader context of drug design. The data and protocols presented herein are intended to support researchers and scientists in the effective application of this important chemical building block.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate Supplier [benchchem.com]
- 3. tert-butyl N-(1-hydroxy-2-methylpropan-2-yl)carbamate | C9H19NO3 | CID 14578673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
